2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide
Description
Properties
Molecular Formula |
C20H17ClFN5O3 |
|---|---|
Molecular Weight |
429.8 g/mol |
IUPAC Name |
2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H17ClFN5O3/c1-10-4-3-5-15(11(10)2)23-16(28)9-26-18-17(24-25-26)19(29)27(20(18)30)12-6-7-14(22)13(21)8-12/h3-8,17-18H,9H2,1-2H3,(H,23,28) |
InChI Key |
TYYGUNIFLYQHBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)N=N2)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolo[3,4-d]Triazol Core
The core structure is synthesized via a two-step process:
-
Cycloaddition Reaction : A nitrile imine intermediate, generated in situ from hydrazonyl chlorides, undergoes 1,3-dipolar cycloaddition with a maleimide derivative to form the triazole ring.
-
Intramolecular Cyclization : Acid- or base-catalyzed cyclization closes the pyrrole ring, yielding the bicyclic system. For example, heating in acetic acid at 80°C for 12 hours achieves >75% conversion.
Key Reaction Conditions :
-
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Catalysts: Triethylamine (TEA) for deprotonation
-
Temperature: 60–80°C
Introduction of the 3-Chloro-4-Fluorophenyl Group
Functionalization of the core with the 3-chloro-4-fluorophenyl group is accomplished via Ullmann coupling or Buchwald-Hartwig amination. A reported method uses copper(I) iodide as a catalyst, reacting the core with 3-chloro-4-fluoroiodobenzene in DMF at 100°C for 24 hours (Yield: 68%).
Optimization Challenges :
Acetamide Side Chain Coupling
The N-(2,3-dimethylphenyl)acetamide moiety is attached using carbodiimide coupling. As detailed in analogous syntheses, 2,3-dimethylphenylamine is reacted with activated carboxylic acid derivatives (e.g., acyl chlorides) of the functionalized core.
Procedure :
-
Acyl Chloride Formation : The core carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.
-
Amide Coupling : The acyl chloride reacts with 2,3-dimethylphenylamine in THF with TEA as a base, yielding the final product (Yield: 82%).
Critical Parameters :
-
Stoichiometry : 1.2 equivalents of amine prevent unreacted acyl chloride.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the pure acetamide.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
-
Melting Point : 214–216°C (decomposition observed above 220°C).
Comparative Analysis of Synthetic Strategies
Industrial-Scale Considerations and Challenges
Scaling up the synthesis necessitates addressing:
Chemical Reactions Analysis
Triazole Ring Reactivity
The fused pyrrolo-triazole system (Fig. 1) enables diverse transformations due to its electron-deficient nitrogen atoms and conjugated π-system .
Amide Bond Hydrolysis
The acetamide group (-NHCO-) undergoes hydrolysis under strongly acidic or basic conditions :
| Conditions | Reagents | Products |
|---|---|---|
| Acidic (HCl/H₂O) | 6M HCl, reflux | 2-Amino-N-(2,3-dimethylphenyl)acetamide + Triazole carboxylic acid |
| Basic (NaOH) | 2M NaOH, 80°C | Sodium carboxylate + Aniline derivative |
Reaction rates depend on steric hindrance from the 2,3-dimethylphenyl group .
Halogenated Aromatic Substitutions
The 3-chloro-4-fluorophenyl substituent participates in electrophilic aromatic substitution (EAS) under controlled conditions:
| Reaction | Reagents | Position | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to halogens | Low yield due to deactivation |
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | Replacement of Cl/F | Requires microwave irradiation |
Dioxo Group Transformations
The 4,6-dioxo motif in the pyrrolo-triazole core allows for reductions and enolate chemistry :
| Reaction | Reagents | Outcome |
|---|---|---|
| NaBH₄ Reduction | NaBH₄, MeOH | Alcohol derivatives |
| Enolate Formation | LDA, THF, -78°C | Alkylated derivatives at C4/C6 |
Synthetic Modifications for Bioactivity
Structure-activity relationship (SAR) studies on analogs suggest:
-
Triazole alkylation enhances target binding affinity
-
Amide hydrolysis reduces metabolic stability but increases solubility
-
Halogen replacement (Cl→CF₃) improves membrane permeability
Optimized reaction conditions (e.g., solvent polarity, temperature gradients) are critical for minimizing side products in multi-step syntheses .
This reactivity profile highlights opportunities for rational drug design through targeted functionalization of its triazole, amide, and halogenated aromatic systems. Further experimental validation is required to confirm reaction specificities and yields.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structural motifs to this compound exhibit promising anticancer properties. The presence of the triazole ring is often associated with enhanced activity against various cancer cell lines due to its ability to interact with biological targets involved in cell proliferation and apoptosis .
- Antimicrobial Properties :
- Enzyme Inhibition :
Biochemical Applications
- Proteomics Research :
- Drug Development :
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[3,4-d][1,2,3]triazole core may interact with active sites of enzymes, inhibiting their activity. The chloro-fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the dimethylphenylacetamide moiety may contribute to the overall stability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide
- 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups on the phenyl ring. These features may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule with potential biological activities. Its unique structure features a pyrrolo[3,4-d][1,2,3]triazole core, which is known for various pharmacological properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 1052565-92-0 |
| Molecular Formula | C20H17ClFN5O3 |
| Molecular Weight | 429.8 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound primarily involves its interaction with specific molecular targets. It is hypothesized to inhibit certain enzymes or pathways that are crucial in various disease processes, particularly neurodegenerative disorders such as Alzheimer's disease.
Inhibition Studies
Research has indicated that compounds similar to this one exhibit significant inhibitory effects on β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an important target in Alzheimer's treatment. For instance:
- In vitro studies have shown that related compounds demonstrate IC50 values in the nanomolar range against BACE1. This suggests a potent inhibitory action that could be leveraged for therapeutic purposes .
Case Studies
- Alzheimer's Disease Models :
- Cell-Based Assays :
Comparative Analysis
When compared to other pyrrolo[3,4-d][1,2,3]triazole derivatives:
Q & A
Basic: How should researchers design a synthetic route for this compound?
Methodological Answer:
Begin with computational reaction path searches using quantum chemical calculations (e.g., density functional theory) to identify feasible intermediates and transition states. Use statistical Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, catalyst loading) and minimize side products . Validate synthetic steps via LC-MS and NMR to confirm intermediate purity and structural fidelity. For complex heterocyclic systems like the pyrrolotriazole core, consider stepwise cyclization strategies under inert atmospheres to prevent oxidation .
Advanced: What computational tools can resolve contradictory data in structural characterization (e.g., NMR vs. X-ray crystallography)?
Methodological Answer:
Leverage hybrid approaches combining quantum mechanics/molecular mechanics (QM/MM) simulations to model NMR chemical shifts and compare them with experimental data. Use CrystalPredictor or Materials Studio for X-ray diffraction pattern simulations to identify discrepancies caused by polymorphism or solvate formation. Apply Bayesian statistical analysis to quantify confidence intervals for conflicting data points .
Basic: What in vitro assays are suitable for initial screening of bioactivity?
Methodological Answer:
Prioritize target-specific assays such as kinase inhibition profiling (e.g., radiometric assays for ATP-binding pockets) or fluorescence-based enzymatic assays. Use high-throughput screening (HTS) with dose-response curves (IC50 determination) and counter-screens against related off-target proteins to assess selectivity. Include cytotoxicity assays (e.g., MTT or CellTiter-Glo) in relevant cell lines .
Advanced: How can researchers investigate the compound’s mechanism of action when biochemical data conflicts with computational predictions?
Methodological Answer:
Integrate molecular dynamics (MD) simulations (e.g., GROMACS) with mutagenesis studies to validate binding pocket interactions. Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with docking scores (AutoDock Vina, Schrödinger). Use machine learning (e.g., random forests) to identify key descriptors explaining discrepancies between in silico and experimental affinity data .
Basic: What analytical techniques are critical for purity assessment?
Methodological Answer:
Combine HPLC-UV/ELSD for quantification of major impurities (>0.1%) and LC-HRMS for structural identification of trace contaminants. Use differential scanning calorimetry (DSC) to detect polymorphic impurities and Karl Fischer titration for residual solvent analysis. Cross-validate with 2D NMR (HSQC, HMBC) to confirm absence of regioisomeric byproducts .
Advanced: How can AI enhance reaction optimization for scale-up synthesis?
Methodological Answer:
Implement reinforcement learning (RL) algorithms to iteratively adjust parameters (e.g., stoichiometry, mixing rates) based on real-time PAT (Process Analytical Technology) data. Train models on historical reaction datasets to predict optimal conditions for yield and selectivity. Use COMSOL Multiphysics for CFD simulations to model heat/mass transfer limitations in batch reactors .
Basic: What statistical methods are recommended for analyzing dose-response relationships in preclinical studies?
Methodological Answer:
Apply nonlinear regression (e.g., four-parameter logistic model) to fit dose-response curves. Use ANOVA with Tukey’s post hoc test to compare efficacy across dose groups. For time-dependent effects, employ mixed-effects modeling (e.g., NLME) to account for intra-subject variability .
Advanced: How can researchers address solubility challenges during formulation development?
Methodological Answer:
Utilize molecular dynamics to predict co-solvent interactions (e.g., PEGs, cyclodextrins) and salt formation propensity. Perform phase diagrams using ternary solvent systems (water/ethanol/surfactant) via DoE. Validate with polarized light microscopy to detect amorphous vs. crystalline precipitates .
Basic: What safety profiling assays are essential prior to in vivo studies?
Methodological Answer:
Conduct Ames tests for mutagenicity, hERG channel inhibition assays (patch-clamp or FLIPR), and CYP450 inhibition screening. Use zebrafish embryotoxicity models (FET) for rapid developmental toxicity assessment. Cross-reference with DSSTox databases to identify structural alerts for hepatotoxicity .
Advanced: How can multi-omics data be integrated to elucidate off-target effects?
Methodological Answer:
Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-MS/MS) datasets using weighted gene co-expression network analysis (WGCNA). Apply pathway enrichment tools (MetaboAnalyst, STRING) to identify perturbed biological networks. Validate hypotheses with CRISPR-Cas9 knockout models of implicated genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
